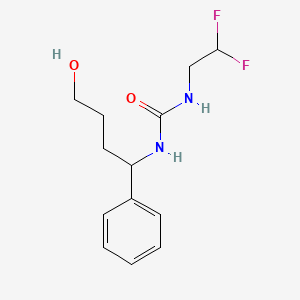
1-(2,2-Difluoroethyl)-3-(4-hydroxy-1-phenylbutyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoroethyl)-3-(4-hydroxy-1-phenylbutyl)urea is an organic compound that features a urea functional group, a phenyl ring, and a difluoroethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethyl)-3-(4-hydroxy-1-phenylbutyl)urea typically involves the following steps:
Formation of the Urea Group: This can be achieved by reacting an amine with an isocyanate or by using phosgene derivatives.
Introduction of the Difluoroethyl Group: This step often involves the use of difluoroethylating agents such as 2,2-difluoroethylamine.
Attachment of the Phenylbutyl Group: This can be done through a Friedel-Crafts alkylation or by using a Grignard reagent followed by a reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale reactors: for the synthesis steps.
Purification techniques: such as crystallization or chromatography to isolate the desired product.
Quality control measures: to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethyl)-3-(4-hydroxy-1-phenylbutyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The urea group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its structural features.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-3-(4-hydroxy-1-phenylbutyl)urea would depend on its specific biological target. Generally, such compounds can:
Interact with enzymes: Inhibiting or activating enzymatic activity.
Bind to receptors: Modulating receptor activity.
Affect cellular pathways: Influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-Difluoroethyl)-3-(4-hydroxy-1-phenylbutyl)carbamate
- 1-(2,2-Difluoroethyl)-3-(4-hydroxy-1-phenylbutyl)thiourea
Uniqueness
1-(2,2-Difluoroethyl)-3-(4-hydroxy-1-phenylbutyl)urea is unique due to the presence of both the difluoroethyl group and the phenylbutyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-3-(4-hydroxy-1-phenylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2O2/c14-12(15)9-16-13(19)17-11(7-4-8-18)10-5-2-1-3-6-10/h1-3,5-6,11-12,18H,4,7-9H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKESBQJWTULTAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCO)NC(=O)NCC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














